molecular formula C17H19BrO4 B5214535 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene

Cat. No.: B5214535
M. Wt: 367.2 g/mol
InChI Key: WUCRXAZDPHJRPV-UHFFFAOYSA-N
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Description

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a bromophenoxy group and a dimethoxybenzene moiety connected through a propoxy linker

Properties

IUPAC Name

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO4/c1-19-15-9-5-10-16(20-2)17(15)22-12-6-11-21-14-8-4-3-7-13(14)18/h3-5,7-10H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCRXAZDPHJRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene typically involves the following steps:

    Preparation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable catalyst.

    Formation of 2-bromophenoxypropane: 2-bromophenol is reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 2-bromophenoxypropane.

    Coupling with 1,3-dimethoxybenzene: The final step involves the reaction of 2-bromophenoxypropane with 1,3-dimethoxybenzene under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxypropoxy derivatives.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include dehalogenated or hydrogenated derivatives.

Scientific Research Applications

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of aromatic ethers with biological macromolecules.

    Industry: Used in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various types of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenoxy)propoxy]-1,3-dimethoxybenzene
  • 2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene
  • 2-[3-(2-iodophenoxy)propoxy]-1,3-dimethoxybenzene

Uniqueness

2-[3-(2-bromophenoxy)propoxy]-1,3-dimethoxybenzene is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which is not possible with the other halogen derivatives. This can lead to different biological activities and applications.

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